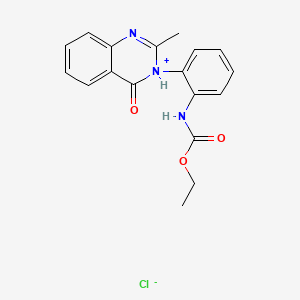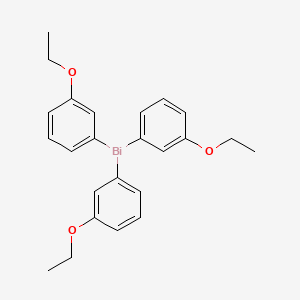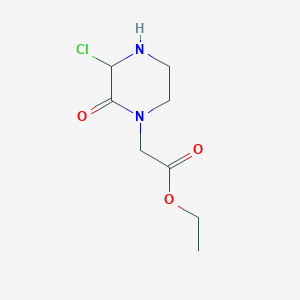
Ethyl 2-(3-chloro-2-oxopiperazin-1-yl)acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 2-(3-chloro-2-oxopiperazin-1-yl)acetate is an organic compound with the molecular formula C8H13ClN2O3 It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(3-chloro-2-oxopiperazin-1-yl)acetate typically involves the reaction of ethyl chloroacetate with 3-chloro-2-oxopiperazine under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to reflux to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase the yield. The use of catalysts and advanced purification techniques, such as distillation and crystallization, can further enhance the efficiency and purity of the final product.
化学反应分析
Types of Reactions
Ethyl 2-(3-chloro-2-oxopiperazin-1-yl)acetate can undergo various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride to form the corresponding alcohol.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide.
Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.
Substitution: Nucleophiles such as ammonia, primary amines, or thiols can be used in substitution reactions.
Major Products Formed
Hydrolysis: this compound hydrolyzes to form 3-chloro-2-oxopiperazine and ethanol.
Reduction: Reduction yields the corresponding alcohol, Ethyl 2-(3-hydroxy-2-oxopiperazin-1-yl)acetate.
Substitution: Substitution reactions yield various derivatives depending on the nucleophile used.
科学研究应用
Ethyl 2-(3-chloro-2-oxopiperazin-1-yl)acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: It is used in the production of specialty chemicals and as a building block for the synthesis of polymers and other materials.
作用机制
The mechanism of action of Ethyl 2-(3-chloro-2-oxopiperazin-1-yl)acetate involves its interaction with specific molecular targets in biological systems. The compound can inhibit the activity of certain enzymes or receptors, leading to a therapeutic effect. For example, it may interact with peptidyl-prolyl cis-trans isomerase, affecting protein folding and function .
相似化合物的比较
Ethyl 2-(3-chloro-2-oxopiperazin-1-yl)acetate can be compared with other similar compounds, such as:
- Ethyl 2-(3-oxopiperazin-1-yl)acetate
- Ethyl 2-(3-chloro-6-oxopyridazin-1-yl)acetate
- Methyl 2-(3-oxopiperazin-1-yl)acetate
These compounds share structural similarities but may differ in their chemical reactivity, biological activity, and potential applications. This compound is unique due to the presence of the chlorine atom, which can influence its reactivity and interactions with biological targets.
属性
CAS 编号 |
1222655-64-2 |
|---|---|
分子式 |
C8H13ClN2O3 |
分子量 |
220.65 g/mol |
IUPAC 名称 |
ethyl 2-(3-chloro-2-oxopiperazin-1-yl)acetate |
InChI |
InChI=1S/C8H13ClN2O3/c1-2-14-6(12)5-11-4-3-10-7(9)8(11)13/h7,10H,2-5H2,1H3 |
InChI 键 |
ZBLLBWVWBSIPIG-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)CN1CCNC(C1=O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![tetrapotassium;2-[2-[2-[2-[bis(carboxylatomethyl)amino]-5-(2-diazoacetyl)phenoxy]ethoxy]-N-(carboxylatomethyl)-4-methylanilino]acetate](/img/structure/B13743361.png)

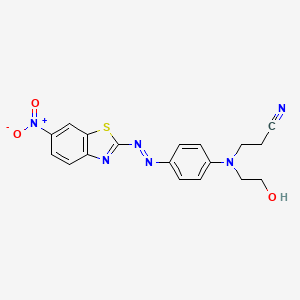

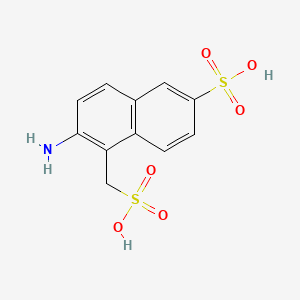

![2-[(3-chloro-2-methylphenyl)carbamoyloxy]ethyl-diethylazanium;chloride](/img/structure/B13743389.png)
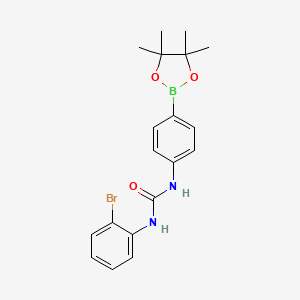
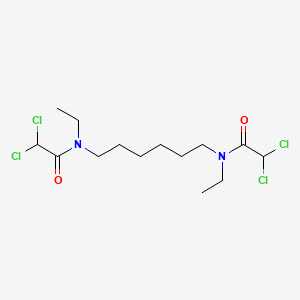
![Propionic acid-[3]pyridylmethyl ester](/img/structure/B13743419.png)
![4-Methoxy-1-methyl-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine-2-carboxylicacid](/img/structure/B13743421.png)
